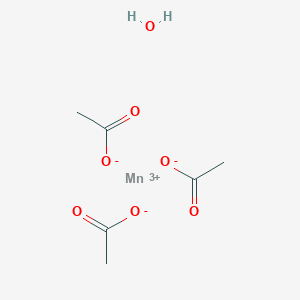
2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is an organic compound with the molecular formula C13H28O2Si. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol typically involves the following steps:
Formation of the TBDMS Ether: The hydroxyl group of heptan-1-ol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Introduction of the Methoxy Group: The protected alcohol is then reacted with formaldehyde in the presence of a base to introduce the methoxy group, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS protecting group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free alcohol.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various alcohols or alkanes.
Substitution: Free alcohols.
Aplicaciones Científicas De Investigación
2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, typically using fluoride ions, restores the free hydroxyl group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsiloxy)ethanol
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)heptan-1-ol is unique due to its specific structure, which combines the TBDMS protecting group with a heptanol backbone. This combination provides stability and selectivity in synthetic applications, making it a valuable reagent in organic chemistry.
Propiedades
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]heptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O2Si/c1-7-8-9-10-13(11-15)12-16-17(5,6)14(2,3)4/h13,15H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARSOJCZHUJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8127135.png)





![(1R,5S)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride](/img/structure/B8127213.png)
![(1S,4R)-1-ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8127214.png)
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B8127221.png)
![(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127231.png)
